molecular formula C7H11BrO3 B1316456 Ethyl 4-bromo-3-oxopentanoate CAS No. 36187-69-6

Ethyl 4-bromo-3-oxopentanoate

Cat. No.: B1316456
CAS No.: 36187-69-6
M. Wt: 223.06 g/mol
InChI Key: GRRGNEZVXPTAEH-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3-oxopentanoate: is an organic compound with the molecular formula C₇H₁₁BrO₃. It is a derivative of pentanoic acid, featuring a bromine atom at the fourth position and a keto group at the third position. This compound is of interest due to its reactivity and utility in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-bromo-3-oxopentanoate can be synthesized through the bromination of ethyl 3-oxopentanoate. The reaction typically involves the use of bromine (Br₂) in the presence of a catalyst such as phosphorus tribromide (PBr₃) or a base like sodium hydroxide (NaOH). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-bromo-3-oxopentanoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted pentanoates.

    Reduction: Formation of ethyl 4-bromo-3-hydroxypentanoate.

    Oxidation: Formation of ethyl 4-bromo-3-oxopentanoic acid.

Scientific Research Applications

Ethyl 4-bromo-3-oxopentanoate is utilized in various scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its reactivity and ability to form diverse chemical structures.

    Biological Studies: It is employed in biochemical assays to study enzyme interactions and metabolic pathways.

    Material Science: The compound is used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-3-oxopentanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The keto group can participate in various redox reactions, making the compound versatile in synthetic applications. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

    Ethyl 3-bromo-2-oxopentanoate: Similar structure but with the bromine atom at the third position.

    Ethyl 2-bromo-3-oxopentanoate: Similar structure but with the bromine atom at the second position.

    Ethyl 4-chloro-3-oxopentanoate: Similar structure but with a chlorine atom instead of bromine.

Uniqueness: Ethyl 4-bromo-3-oxopentanoate is unique due to the specific positioning of the bromine atom and the keto group, which imparts distinct reactivity and properties. This makes it particularly useful in selective synthetic transformations and as a precursor for various chemical compounds.

Properties

IUPAC Name

ethyl 4-bromo-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO3/c1-3-11-7(10)4-6(9)5(2)8/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRGNEZVXPTAEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60509680
Record name Ethyl 4-bromo-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60509680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36187-69-6
Record name Ethyl 4-bromo-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60509680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-bromo-3-oxopentanoate
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Synthesis routes and methods I

Procedure details

reacting methyl 3-oxovalerate (commercially available) with bromine to give methyl 4-bromo-3-oxovalerate, or reacting ethyl 3-oxovalerate (commercially available) with bromine to give ethyl 4-bromo-3-oxovalerate,
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Synthesis routes and methods II

Procedure details

277 g of bromine are added dropwise to a solution of 250 g of ethyl 3-oxovalerate and 0.5 g of p-toluenesulphonic acid in 55 ml of methyl chloride at room temperature, while stirring. The mixture is subsequently stirred at 30° C. for one hour, ice-water is added and the organic phase is separated off. The aqueous phase is extracted once more with methylene chloride and the combined organic phases are then dried over magnesium sulphate and evaporated. The product is further processed in the crude form.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Ethyl 4-bromo-3-oxopentanoate in the synthesis of PPAR agonists?

A1: this compound serves as a key intermediate in the synthesis of 2-(5-methyl-2-phenyl-4-oxazolyl)ethanol, a crucial heterocyclic intermediate for PPAR agonist ligands []. It is obtained through the bromination of ethyl 3-oxopentanoate. This brominated compound then undergoes cyclization with benzamide to form ethyl 2-(5-methyl-2-phenyl-4-oxazolyl)acetate, which is further reduced to yield the desired 2-(5-methyl-2-phenyl-4-oxazolyl)ethanol. This synthetic route is favored due to its shorter reaction steps, cost-effectiveness, and high overall yield of 67.3% [].

Q2: Can you describe a reaction where this compound is used besides PPAR agonist synthesis?

A2: Yes, this compound is also utilized in the Reformatsky reaction with (3R,4R)-4-Acetoxy-3-((1R)-1-{[tert-butyl(dimethyl)silyl]oxy}ethyl)azetidin-2-one []. While the abstract doesn't provide details on the product or its applications, this reaction highlights the compound's versatility as a reagent in organic synthesis, particularly in reactions involving β-lactam ring opening [].

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